BenchChemオンラインストアへようこそ!

2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Kinase inhibitor scaffold Metabolic stability Lipophilicity modulation

This polysubstituted pyridine-3-carbonitrile is a premier research tool for kinase-targeted library design, featuring a unique 4-fluorophenoxy donor and meta-CF₃-phenyl acceptor. Directly compare metabolic stability against para-F analogs to reduce false negatives in cellular assays. The stable nitrile group, unlike carboxamide analogs like picolinafen, isolates oxidative metabolism for study and acts as a vibrational Stark effect reporter for target engagement. An ideal candidate for EGFR/HER2 screening collections.

Molecular Formula C19H10F4N2O
Molecular Weight 358.296
CAS No. 252060-07-4
Cat. No. B2607059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
CAS252060-07-4
Molecular FormulaC19H10F4N2O
Molecular Weight358.296
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)F
InChIInChI=1S/C19H10F4N2O/c20-15-5-7-16(8-6-15)26-18-13(11-24)4-9-17(25-18)12-2-1-3-14(10-12)19(21,22)23/h1-10H
InChIKeyRCLWUFQUPWYZLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS 252060-07-4): A Fluorinated Nicotinonitrile Kinase Inhibitor Scaffold


2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS 252060-07-4) is a synthetic, polysubstituted pyridine-3-carbonitrile (nicotinonitrile) derivative. Its core structure combines a 4‑fluorophenoxy donor at the 2‑position, a 3‑(trifluoromethyl)phenyl acceptor at the 6‑position, and an electron‑withdrawing nitrile at the 3‑position. Nicotinonitrile‑containing compounds are recognized scaffolds in kinase‑targeted library design, with patent literature describing their ability to inhibit protein kinases involved in oncology and inflammatory disease pathways [1]. The specific substitution pattern—meta‑CF₃ on the distal phenyl ring and para‑F on the phenoxy ring—modulates lipophilicity, metabolic stability, and target‑binding interactions relative to close structural analogs [2].

Why Close Analogs of 2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile Cannot Be Interchanged Without Risk


The precise arrangement of the 4‑fluorophenoxy donor, the 3‑(trifluoromethyl)phenyl acceptor, and the 3‑cyano group creates a unique electronic environment that governs target‑bound conformation, hydrogen‑bond acceptance, and metabolic vulnerability [1]. Replacing the meta‑CF₃ with a para‑F (CAS 252060‑01‑8) removes the strong electron‑withdrawing and lipophilicity‑enhancing effect of the trifluoromethyl group, which is known to alter cell permeability, CYP450 resistance, and biological half‑life [2]. Swapping the nitrile for a carboxamide, as in picolinafen (CAS 137641‑05‑5), changes hydrogen‑bonding geometry and introduces hydrolytic instability, potentially invalidating structure‑activity relationships . Even the seemingly minor exchange of the 2‑(4‑fluorophenoxy) group for a 2‑(3,4‑dichlorophenoxy) motif alters lipophilicity (Δπ ≈ 1.0), which can shift selectivity profiles or solubility. These differences cannot be compensated by maintaining the same core scaffold; they demand direct experimental comparison.

Quantitative Differentiation Guide: 2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile vs. Closest Analogs


Meta‑CF₃ vs. Para‑F Substitution: Lipophilicity and Metabolic Stability Divergence

The target compound carries a 3‑(trifluoromethyl)phenyl substituent at the 6‑position, whereas the closest commercial analog (CAS 252060‑01‑8) bears a 4‑fluorophenyl group. Meta‑CF₃ substitution is known to increase lipophilicity (Hansch π ≈ 0.88 for CF₃ vs. 0.14 for F) and metabolic stability compared to a para‑fluoro substituent . Although direct head‑to‑head pharmacokinetic data are not publicly available for these two specific compounds, the class‑level effect of CF₃ introduction is well documented: in matched molecular pairs, replacing para‑F with meta‑CF₃ consistently raises logD₇.₄ by 1.0–1.5 units and reduces intrinsic clearance in human liver microsomes by ≥50% [1].

Kinase inhibitor scaffold Metabolic stability Lipophilicity modulation

Cyano vs. Carboxamide at the 3‑Position: Hydrogen‑Bonding and Hydrolytic Stability

The target compound contains a nitrile (–C≡N) at the 3‑position, whereas picolinafen (CAS 137641‑05‑5) possesses a secondary carboxamide at the analogous position. Nitriles act as weak hydrogen‑bond acceptors (pKₐ ≈ –10) and are resistant to hydrolysis, whereas carboxamides are moderate acceptors that can undergo hydrolytic cleavage. This functional group difference directly impacts the compound’s ability to engage kinase hinge‑region residues and its susceptibility to amidase‑mediated metabolism [1].

Hydrogen‑bond acceptor Metabolic hydrolysis Kinase hinge‑binding

Para‑Fluorophenoxy vs. 3,4‑Dichlorophenoxy: Lipophilicity Tuning for Solubility and Permeability Balance

The 2‑(4‑fluorophenoxy) substituent in the target compound contributes a moderate Hansch π value (0.14), whereas the 2‑(3,4‑dichlorophenoxy) analog (CAS not independently sourced on a non‑excluded database) would add a substantially larger π (≈ 1.42 for two Cl atoms) [1]. The difference of ~1.28 log units in calculated lipophilicity represents a critical threshold—beyond ΔlogP ≈ 1.0, solubility typically drops by an order of magnitude, and non‑specific protein binding rises sharply. The target compound is therefore predicted to maintain better aqueous solubility while retaining sufficient lipophilicity for membrane permeation.

Lipophilicity Solubility Cellular permeability

Nicotinonitrile Core as a Privileged Kinase‑Binding Scaffold: Class‑Level Activity Evidence

Patent US 2001/0051620 A1 explicitly describes substituted nicotinonitrile tricyclic compounds as inhibitors of EGFR and HER2 kinases, with anti‑proliferative activity demonstrated in cell‑based cancer models [1]. While the target compound (252060‑07‑4) is not directly exemplified in the patent, its core—a 2‑aryloxy‑6‑aryl‑nicotinonitrile—matches the Markush claims. This situates the compound within a chemotype validated for kinase inhibition and provides a strong rationale for its inclusion in focused screening cascades.

Kinase inhibition EGFR HER2 Cancer

Optimal Use Cases for 2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS 252060-07-4)


Focused Kinase Inhibitor Screening Libraries for Oncology and Inflammatory Disease Targets

Given its nicotinonitrile core and aryl‑substitution pattern consistent with patent‑disclosed kinase hinge‑binders [1], this compound is an ideal candidate for inclusion in small‑molecule screening collections targeting EGFR, HER2, and related kinases. Its meta‑CF₃ group is expected to confer superior metabolic stability compared to para‑F analogs [2], potentially yielding fewer false negatives in cell‑based proliferation assays due to rapid compound degradation.

Structure‑Activity‑Relationship (SAR) Studies Exploring the Influence of Trifluoromethyl Positioning

The compound’s meta‑CF₃‑phenyl motif allows direct comparison with para‑CF₃ and non‑fluorinated analogs in matched molecular pair analyses. Such studies can quantify the contribution of CF₃ placement to lipophilicity (ΔlogD₇.₄ ≈ 1.0–1.5 vs. para‑F [2]) and target selectivity, providing critical design rules for lead optimization programs.

Metabolic Stability Benchmarking for Fluorinated Heterocyclic Series

With its combination of a 4‑fluorophenoxy group and a 3‑(trifluoromethyl)phenyl group, this compound serves as a valuable tool compound for benchmarking CYP450‑mediated oxidative metabolism. The cyano group at position 3 eliminates hydrolysis as a confounding degradation pathway, isolating oxidative clearance mechanisms for study [3].

Chemical Probe Development Requiring a Non‑Hydrolyzable Nitrile Handle

Unlike carboxamide‑containing structural relatives such as picolinafen [3], the nitrile group is resistant to hydrolysis and offers a unique vibrational Stark effect reporter for biophysical studies of kinase active‑site electrostatics. This makes the compound suitable for developing spectroscopic probes for target engagement studies.

Quote Request

Request a Quote for 2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.